![molecular formula C20H20N4O7S B11995017 Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)

Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

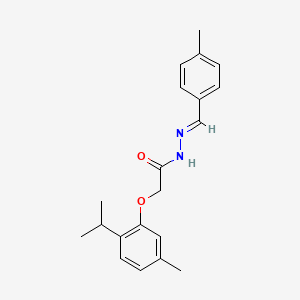

4-({2-[(1-エチル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロ-3-キノリル)カルボニル]ヒドラジノ}スルホニル)フェニルカルバメートメチルは、化学式C20H20N4O7Sを持つ複雑な有機化合物です。その構造を詳しく見ていきましょう。

- 中心にはキノリン環系があり、芳香族性を示し、生物活性に貢献します。

- カルバメート基(CONH2)はフェニル環に結合しており、溶解性と安定性を高めます。

- ヒドラジン部分(NHNH2)は、その反応性において重要な役割を果たします。

2. 製法

合成ルート::縮合反応:

- 工業規模での生産は通常、バッチ式または連続式で行われます。

- 収率と純度を最適化するために、前駆体化学物質が慎重に選択されます。

- 再結晶やクロマトグラフィーなどの精製ステップにより、高品質の材料が確保されます。

準備方法

Synthetic Routes::

Condensation Reaction:

- Industrial-scale production typically involves batch or continuous processes.

- Precursor chemicals are carefully selected to optimize yield and purity.

- Purification steps, such as recrystallization or chromatography, ensure high-quality material.

化学反応の分析

反応性::

酸化: キノリン環のヒドロキシル基は、酸化されてキノンを形成することができます。

置換: カルバメート基は、求核置換反応を起こしやすいです。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解することができます。

酸化: 過マンガン酸カリウム (KMnO4) やクロム酸 (H2CrO4) などの酸化剤。

置換: アルキル化剤 (例: ヨードメタン) や求核剤 (例: アミン)。

加水分解: 酸性 (HCl) または塩基性 (NaOH) 加水分解。

- 酸化: キノン誘導体。

- 置換: アルキル化またはアミノ化された生成物。

- 加水分解: 加水分解されたカルバメートとキノリン誘導体。

4. 科学研究への応用

医学: 抗腫瘍および抗菌特性の可能性について調査されています。

化学: 有機合成におけるビルディングブロックとして使用されています。

産業: 新素材の開発に役立てられています。

科学的研究の応用

Medicine: Investigated for potential antitumor and antimicrobial properties.

Chemistry: Used as a building block in organic synthesis.

Industry: Employed in the development of novel materials.

作用機序

標的: この化合物は、細胞プロセスに関与する酵素や受容体と相互作用すると考えられます。

経路: 特定の経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

独自の特徴: キノリン、カルバメート、ヒドラジンの組み合わせにより、この化合物は独特なものとなっています。

類似化合物:

特性

分子式 |

C20H20N4O7S |

|---|---|

分子量 |

460.5 g/mol |

IUPAC名 |

methyl N-[4-[[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |

InChI |

InChI=1S/C20H20N4O7S/c1-3-24-15-7-5-4-6-14(15)17(25)16(19(24)27)18(26)22-23-32(29,30)13-10-8-12(9-11-13)21-20(28)31-2/h4-11,23,25H,3H2,1-2H3,(H,21,28)(H,22,26) |

InChIキー |

LGJZFXDHTYFMKH-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)

![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)

![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)

![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)